molecular formula C8H12ClN3O6S B8444694 (betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol1-Methanesulfonate

(betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol1-Methanesulfonate

Cat. No. B8444694
M. Wt: 313.72 g/mol
InChI Key: INLLNAMLKDKKKW-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

Methanesulfonyl chloride (2.01 ml, 25.72 mmol) was added to a solution of 2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole prepared in Example 3 (5.05 g, 21.43 mmol) in pyridine (10 ml) with cooling on ice-bath and the resulting mixture was stirred at room temperature for 1.5 hours. 6N hydrochloric acid was added to the mixture, and the resulting mixture was extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, and then concentrated under reduced pressure to afford 2-chloro-1-(2-hydroxy-3-methanesulfonyloxy-2-methylpropyl)-4-nitroimidazole (6.72 g, quantitative) as a yellow oil.
Quantity
2.01 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][OH:18])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1.Cl>N1C=CC=CC=1>[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][O:18][S:2]([CH3:1])(=[O:4])=[O:3])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1

Inputs

Step One
Name
Quantity
2.01 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5.05 g
Type
reactant
Smiles
ClC=1N(C=C(N1)[N+](=O)[O-])CC(CO)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice-bath
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1N(C=C(N1)[N+](=O)[O-])CC(COS(=O)(=O)C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.72 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07262212B2

Procedure details

Methanesulfonyl chloride (2.01 ml, 25.72 mmol) was added to a solution of 2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole prepared in Example 3 (5.05 g, 21.43 mmol) in pyridine (10 ml) with cooling on ice-bath and the resulting mixture was stirred at room temperature for 1.5 hours. 6N hydrochloric acid was added to the mixture, and the resulting mixture was extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, and then concentrated under reduced pressure to afford 2-chloro-1-(2-hydroxy-3-methanesulfonyloxy-2-methylpropyl)-4-nitroimidazole (6.72 g, quantitative) as a yellow oil.
Quantity
2.01 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][OH:18])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1.Cl>N1C=CC=CC=1>[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][O:18][S:2]([CH3:1])(=[O:4])=[O:3])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1

Inputs

Step One
Name
Quantity
2.01 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5.05 g
Type
reactant
Smiles
ClC=1N(C=C(N1)[N+](=O)[O-])CC(CO)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice-bath
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1N(C=C(N1)[N+](=O)[O-])CC(COS(=O)(=O)C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.72 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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